molecular formula C20H20N4O2 B2725981 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 2034247-14-6

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea

Cat. No. B2725981
CAS RN: 2034247-14-6
M. Wt: 348.406
InChI Key: YUNOFYYEBPDDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a urea derivative with a unique structure that makes it an attractive candidate for various research studies.

Scientific Research Applications

Urea Biosensors and Enzyme Immobilization

Urea biosensors have emerged as a significant area of research due to urea's widespread presence in nature and its critical role in various biological processes. Recent advances in biosensors for detecting and quantifying urea concentration highlight the versatility of urea in scientific research, especially concerning nitrogen metabolism in the human body. Various materials, including nanoparticles and conducting polymers, have been utilized for enzyme immobilization in urea biosensors, showcasing the compound's utility in developing sensitive and efficient biosensing technologies (Botewad et al., 2021).

Urease Inhibitors in Medical Research

The study of urease inhibitors showcases another application of urea derivatives in scientific research, particularly in addressing infections caused by urease-producing bacteria like Helicobacter pylori. Patent literature review on urease inhibitors reveals the potential of urea derivatives in medicinal applications, highlighting intensive studies on various groups of urease inhibitors. This area of research points to the broader implications of urea derivatives in developing treatments for gastric and urinary tract infections (Kosikowska & Berlicki, 2011).

Water Treatment and Environmental Remediation

Urea derivatives have also been investigated for their role in environmental remediation , particularly in the treatment of organic pollutants in wastewater. The enzymatic approach, utilizing the catalytic properties of enzymes in the presence of redox mediators, has been highlighted for its potential in degrading recalcitrant compounds. This research underscores the application of urea derivatives in enhancing the efficiency of enzymatic degradation processes, offering a promising avenue for mitigating pollution and improving water quality (Husain & Husain, 2007).

Urea Metabolism in Ruminants

In the field of animal science , the study of urea metabolism in ruminants and its regulation by rumen bacterial urease has provided valuable insights into improving the efficiency of urea utilization in animal diets. This research has implications for developing feeding strategies that enhance nitrogen utilization efficiency, contributing to more sustainable livestock management practices (Jin et al., 2018).

Protein Stability and Drug Design

Finally, the unique hydrogen bonding capabilities of ureas have made them an essential functional group in drug design , where they are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This area of research emphasizes the significance of urea in medicinal chemistry, offering pathways to enhance the efficacy and safety of pharmaceutical compounds (Jagtap et al., 2017).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-18-6-4-15(5-7-18)12-23-20(25)24-13-16-8-10-22-19(11-16)17-3-2-9-21-14-17/h2-11,14H,12-13H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNOFYYEBPDDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea

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